molecular formula C16H26O B15135247 10E,12E,14Z-Hexadecatrienal

10E,12E,14Z-Hexadecatrienal

Cat. No.: B15135247
M. Wt: 234.38 g/mol
InChI Key: QXMRYABYXKUWCX-ZQCKCTFASA-N
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Description

10E,12E,14Z-Hexadecatrienal: is a conjugated triene aldehyde with the molecular formula C16H26O . It is known for its role as a sex pheromone component in certain moth species, such as the Manduca sexta . This compound is characterized by its three conjugated double bonds and an aldehyde functional group, making it a subject of interest in organic chemistry and entomology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10E,12E,14Z-Hexadecatrienal involves stereoselective methods to ensure the correct configuration of the double bonds. One common approach is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form the desired triene aldehyde . The reaction conditions typically include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 10E,12E,14Z-Hexadecatrienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl)

Major Products:

    Oxidation: Hexadecatrienoic acid

    Reduction: Hexadecatrienol

    Substitution: Halogenated hexadecatrienal derivatives

Scientific Research Applications

10E,12E,14Z-Hexadecatrienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10E,12E,14Z-Hexadecatrienal as a pheromone involves its interaction with specific olfactory receptors in the target insect species. These receptors are highly sensitive to the compound’s structure, allowing the insect to detect and respond to the pheromone at very low concentrations. The binding of the pheromone to the receptor triggers a signaling cascade that ultimately influences the insect’s behavior, such as attracting a mate .

Comparison with Similar Compounds

  • 10E,12Z,14E-Hexadecatrienal
  • 10E,12E,14E-Hexadecatrienal
  • 10E,12E,14Z-Hexadecatrienyl acetate

Comparison: 10E,12E,14Z-Hexadecatrienal is unique due to its specific double bond configuration (E,E,Z), which is crucial for its biological activity as a pheromone. Other isomers, such as 10E,12Z,14E-Hexadecatrienal, may have different biological activities or may not be recognized by the same olfactory receptors. The acetate derivative, 10E,12E,14Z-Hexadecatrienyl acetate, also serves as a pheromone but has different physicochemical properties due to the presence of the ester functional group .

Properties

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

(10E,12E,14Z)-hexadeca-10,12,14-trienal

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2-,5-4+,7-6+

InChI Key

QXMRYABYXKUWCX-ZQCKCTFASA-N

Isomeric SMILES

C/C=C\C=C\C=C\CCCCCCCCC=O

Canonical SMILES

CC=CC=CC=CCCCCCCCCC=O

Origin of Product

United States

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